
1-(5-Bromo-2-nitrophenyl)-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromo-2-nitrofenil)-1,4-diazepano es un compuesto orgánico con la fórmula molecular C10H12BrN3O2. Es un derivado del diazepano, que presenta un bromo y un grupo nitro unidos a un anillo fenilo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-(5-Bromo-2-nitrofenil)-1,4-diazepano típicamente involucra la reacción de 5-bromo-2-nitroanilina con 1,4-diazepano bajo condiciones específicas. La reacción generalmente se lleva a cabo en presencia de un solvente adecuado, como etanol o metanol, y un catalizador, como paladio sobre carbono. La mezcla de reacción se calienta a una temperatura específica, generalmente alrededor de 80-100°C, y se agita durante varias horas para asegurar la conversión completa de los materiales de partida al producto deseado .
Métodos de producción industrial
La producción industrial de 1-(5-Bromo-2-nitrofenil)-1,4-diazepano sigue rutas sintéticas similares pero a una escala mayor. El proceso involucra el uso de grandes reactores y sistemas de flujo continuo para asegurar una producción eficiente. Las condiciones de reacción se optimizan para maximizar el rendimiento y minimizar los subproductos. El producto final se purifica utilizando técnicas como la recristalización o la cromatografía para obtener un compuesto de alta pureza adecuado para diversas aplicaciones .
Análisis De Reacciones Químicas
Tipos de reacciones
1-(5-Bromo-2-nitrofenil)-1,4-diazepano experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El grupo nitro se puede reducir a un grupo amino utilizando agentes reductores como el hidrógeno gaseoso en presencia de un catalizador de paladio.
Reducción: El átomo de bromo se puede sustituir con otros grupos funcionales mediante reacciones de sustitución nucleofílica.
Sustitución: El átomo de bromo se puede reemplazar con otros halógenos o grupos funcionales utilizando reactivos apropiados
Reactivos y condiciones comunes
Oxidación: Hidrógeno gaseoso, catalizador de paladio sobre carbono, etanol o metanol como solvente.
Reducción: Borohidruro de sodio, hidruro de aluminio y litio, u otros agentes reductores.
Sustitución: Yoduro de sodio, fluoruro de potasio, u otros nucleófilos en presencia de un solvente adecuado
Principales productos formados
Oxidación: 1-(5-Amino-2-nitrofenil)-1,4-diazepano.
Reducción: 1-(5-Bromo-2-aminofenil)-1,4-diazepano.
Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado
Aplicaciones Científicas De Investigación
1-(5-Bromo-2-nitrofenil)-1,4-diazepano tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas. .
Biología: Se investiga su potencial como una sonda bioquímica para estudiar la actividad enzimática y las interacciones proteicas.
Medicina: Se explora su potencial aplicación terapéutica, incluyendo como precursor para la síntesis de compuestos farmacéuticos.
Industria: Se utiliza en el desarrollo de nuevos materiales y como intermedio en la producción de agroquímicos y otros productos químicos industriales
Mecanismo De Acción
El mecanismo de acción de 1-(5-Bromo-2-nitrofenil)-1,4-diazepano involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. El bromo y los grupos nitro juegan un papel crucial en su afinidad de unión y especificidad. El compuesto puede sufrir transformaciones metabólicas, lo que lleva a la formación de metabolitos activos que ejercen sus efectos a través de varias vías bioquímicas .
Comparación Con Compuestos Similares
Compuestos similares
1-(5-Bromo-2-nitrofenil)pirrolidina: Estructura similar pero con un anillo pirrolidina en lugar de un anillo diazepano
5-Bromo-2-nitroanisol: Contiene un grupo metoxi en lugar de un anillo diazepano
Ácido 5-bromo-2-nitrofenilacético: Contiene un grupo ácido acético en lugar de un anillo diazepano
Singularidad
1-(5-Bromo-2-nitrofenil)-1,4-diazepano es único debido a su anillo diazepano, que imparte propiedades químicas y biológicas específicas. La presencia de ambos bromo y grupos nitro mejora su reactividad y potencial para diversas aplicaciones. Su estructura permite diversas modificaciones químicas, lo que la convierte en un compuesto versátil para investigación y propósitos industriales .
Propiedades
Fórmula molecular |
C11H14BrN3O2 |
|---|---|
Peso molecular |
300.15 g/mol |
Nombre IUPAC |
1-(5-bromo-2-nitrophenyl)-1,4-diazepane |
InChI |
InChI=1S/C11H14BrN3O2/c12-9-2-3-10(15(16)17)11(8-9)14-6-1-4-13-5-7-14/h2-3,8,13H,1,4-7H2 |
Clave InChI |
STJJFRPZPLXKNS-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCN(C1)C2=C(C=CC(=C2)Br)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





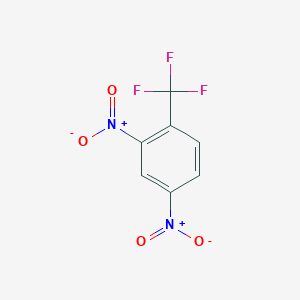

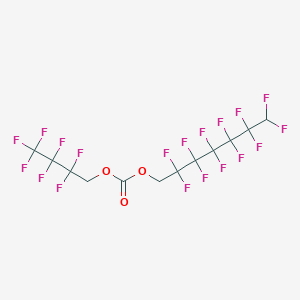
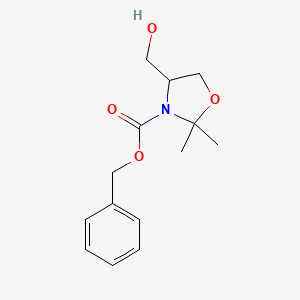
![benzyl N-[(1S,3R)-3-aminocyclohexyl]carbamate;hydrochloride](/img/structure/B12079755.png)
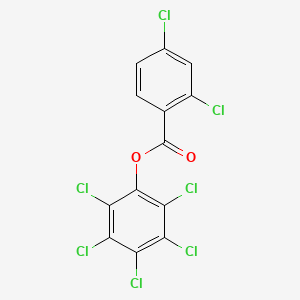


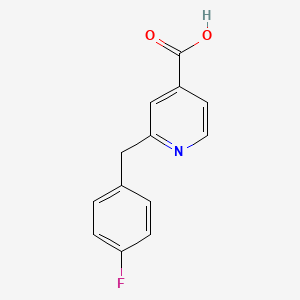
![7-Bromo-2-cyclohexyl-1H-benzo[d]imidazole](/img/structure/B12079790.png)

